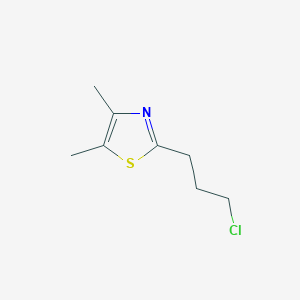
2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one is an organic compound that features a thiophene ring substituted with a methylamino group and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one typically involves the reaction of thiophene-3-carboxaldehyde with methylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield secondary amines or alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
科学的研究の応用
2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic properties, such as conductive polymers.
作用機序
The mechanism by which 2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 2-(Methylamino)-1-(thiophen-2-yl)ethan-1-one
- 2-(Methylamino)-1-(furan-3-yl)ethan-1-one
- 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-one
Uniqueness
2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one is unique due to the position of the thiophene ring and the specific substitution pattern. This structural uniqueness can lead to different chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C7H9NOS |
|---|---|
分子量 |
155.22 g/mol |
IUPAC名 |
2-(methylamino)-1-thiophen-3-ylethanone |
InChI |
InChI=1S/C7H9NOS/c1-8-4-7(9)6-2-3-10-5-6/h2-3,5,8H,4H2,1H3 |
InChIキー |
WVFQIGZKDHRCOH-UHFFFAOYSA-N |
正規SMILES |
CNCC(=O)C1=CSC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



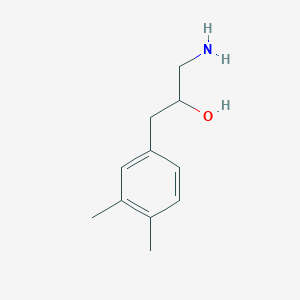
![2-([1-(Bromomethyl)cyclobutyl]methyl)oxolane](/img/structure/B13190789.png)

![Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate](/img/structure/B13190799.png)

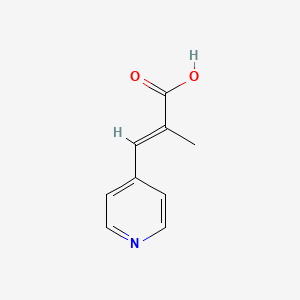
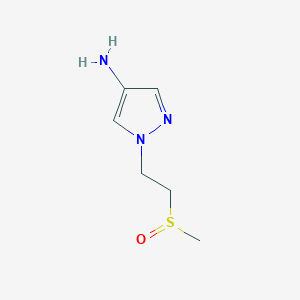
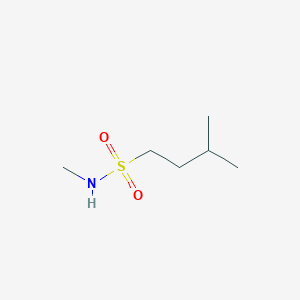


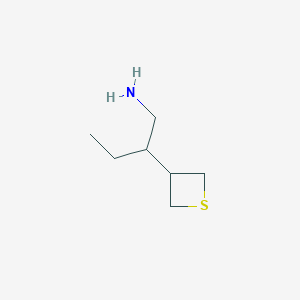
![4-(2-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13190870.png)
